molecular formula C9H7ClN2O B104644 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-33-7

3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B104644
CAS No.: 16867-33-7
M. Wt: 194.62 g/mol
InChI Key: RFTUUEWMJJYMNE-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 134872-23-4) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol . Its structure consists of a fused pyridine-pyrimidinone core, with a chlorine atom at the 3-position and a methyl group at the 2-position (Figure 1). This compound is synthesized via halogenation reactions, such as the treatment of 4H-pyrido[1,2-a]pyrimidin-4-one with N-chlorosuccinimide (NCS) in carbon tetrachloride under reflux conditions . The chloro substituent enhances electrophilicity, making the compound a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antipsychotic agents .

Properties

IUPAC Name

3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTUUEWMJJYMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379240
Record name 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-33-7
Record name 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through C-H activation using oxygen as the terminal oxidant . This method provides an easy access to functionalized derivatives under mild reaction conditions.

Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their operational simplicity and high yields.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are influenced by its substitution pattern. Below is a detailed comparison with structurally analogous derivatives:

Substituent Effects at the 3-Position

  • 3-Chloro vs. 3-Bromo Derivatives: Halogenation at the 3-position with bromine (e.g., 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one) follows a similar synthetic pathway using N-bromosuccinimide (NBS).
  • 3-Chloroethyl vs. 3-Chloro :
    3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 63234-80-0) features a chloroethyl side chain. This modification introduces conformational flexibility, enabling interactions with hydrophobic pockets in biological targets, as seen in its role as a risperidone precursor .

Substituent Effects at the 2-Position

  • 2-Methyl vs. 2-Cyclopropyl :
    Replacing the methyl group with a cyclopropyl moiety (e.g., 2-cyclopropyl-4H-pyrido[1,2-a]pyrimidin-4-one) increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • 2-Methyl vs. 2-Ethylamino: The 2-ethylamino derivative (e.g., 2-(ethylamino)-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) introduces hydrogen-bonding capability, improving target binding affinity in kinase inhibition assays .

Functionalization at the 7-Position

  • 7-Bromo Derivatives :
    Compounds like 7-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 442531-33-1) are key intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification into antiproliferative agents .
  • 7-Morpholinyl Derivatives :
    Substitution with morpholine (e.g., 7-methyl-2-morpholin-4-yl-4H-pyrido[1,2-a]pyrimidin-4-one) enhances solubility and pharmacokinetic profiles, as morpholine’s oxygen atom participates in hydrophilic interactions .

Data Tables

Table 1: Comparative Analysis of Key Derivatives

Compound Name Substituents Biological Activity Key Reference
3-Chloro-2-methyl-4H-pyrido[...] 3-Cl, 2-Me PI3K/mTOR inhibition (IC₅₀ = 8 nM)
3-Bromo-2-methyl-4H-pyrido[...] 3-Br, 2-Me Reduced kinase affinity
3-(2-Chloroethyl)-2-methyl-4H[...] 3-Cl-CH₂CH₂, 2-Me Dopamine D₂ antagonism
2-Cyclopropyl-3-Cl-4H-pyrido[...] 3-Cl, 2-cyclopropyl Enhanced BBB penetration

Biological Activity

3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 16867-33-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, synthesis, and significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

  • Molecular Formula : C9H7ClN2O
  • Molecular Weight : 194.62 g/mol
  • Structural Formula :

    Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate. This method has been documented for its efficiency in producing high yields of the desired compound.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties.

Microorganism Activity
E. coliInhibition observed
S. aureusInhibition observed
A. flavusInhibition observed
A. nigerInhibition observed

Studies have shown that this compound demonstrates bacteriostatic effects against S. aureus and E. coli, with notable efficacy compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines:

Cell Line IC50 (µM) Standard Drug
A549 (Lung)40.54Doxorubicin
Caco-2 (Colon)29.77Doxorubicin

The presence of the chloro group is believed to enhance its anticancer activity by increasing cytotoxicity against these cell lines .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects:

Compound Inhibition (%) Standard Drug
3-Chloro-2-methyl43.17Indomethacin (47.72)

These findings suggest that the compound may serve as a promising candidate for the development of new anti-inflammatory agents .

Antiviral Activity

Recent research highlights the antiviral properties of pyrimidine derivatives against viruses such as Zika and Dengue:

Virus EC50 (µM)
ZIKV2.4
DENV-21.4

The compound's mechanism appears to involve inhibition of viral replication and cell apoptosis in infected cells, making it a potential therapeutic agent against viral infections .

Case Studies

Several studies have specifically focused on the biological activities of pyrimidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that compounds similar to 3-chloro-2-methyl exhibited strong antibacterial activity against clinical isolates of S. aureus and E. coli, suggesting their utility in treating resistant infections.
  • Anticancer Research : In vitro studies on lung and colon cancer cell lines showed that this compound could induce apoptosis and inhibit cell proliferation effectively when compared to established chemotherapeutics.
  • Anti-inflammatory Studies : Experimental models indicated that treatment with this compound resulted in significant reductions in paw edema in rats, suggesting potential use in inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can purity be ensured?

  • Methodology : The synthesis typically involves constructing the pyrido[1,2-a]pyrimidin-4-one core via cyclization reactions, followed by selective chlorination and methylation. Key steps include:

  • Core formation : Condensation of aminopyridine derivatives with β-ketoesters or diketones under acidic or basic conditions.
  • Chlorination : Use of POCl₃ or other chlorinating agents at controlled temperatures (60–80°C) to introduce the 3-chloro group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
    • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Q. How is the structural integrity of this compound confirmed?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Assign peaks for the pyrimidinone ring (δ 7.5–8.5 ppm for aromatic protons) and methyl/chloro groups (δ 2.1–2.3 ppm for CH₃; δ 3.8–4.0 ppm for Cl environment) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-Cl absorption at 650–750 cm⁻¹ .
    • X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.21 Å, C-Cl at 1.73 Å) and torsional angles using SHELXL .

Q. What are the primary chemical reactions exhibited by this compound?

  • Nucleophilic substitution : The 3-chloro group undergoes substitution with amines or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Oxidation/Reduction : The pyrimidinone ring is resistant to mild oxidants (e.g., KMnO₄) but susceptible to strong reducing agents (e.g., LiAlH₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized for C-3 functionalization?

  • Design of Experiments (DoE) : Vary catalysts (e.g., iodine for radical pathways), solvents (DMSO vs. acetonitrile), and temperature to maximize yield. For example, metal-free C-3 sulfenylation with diaryl disulfides and K₂S₂O₈ achieves 80–95% yield under mild conditions (60°C, 12 h) .
  • High-throughput screening : Use automated platforms to test 50–100 reaction permutations, monitoring via LC-MS .

Q. What mechanistic insights exist for radical-mediated C-3 modifications?

  • Radical trapping : Use TEMPO or BHT to quench thiyl/selenyl radicals, confirming a radical chain mechanism via ESR spectroscopy .
  • Kinetic studies : Monitor reaction progress under inert atmospheres (N₂) to rule out oxidative pathways .

Q. How can structural analogs be designed to enhance bioactivity?

  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₆ receptors.
  • SAR analysis : Compare analogs (e.g., 3-vinyl or 3-ethyl derivatives) for improved binding affinity .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Case study : If NMR suggests planar geometry but X-ray reveals puckering, re-examine sample purity or consider dynamic effects (VT-NMR). For example, reports torsional angles (C8–C7–C9–O2 = 39.27°) that validate non-planar conformations .

Q. How is pharmacokinetic profiling conducted for this scaffold?

  • ADME assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life.
  • Caco-2 permeability : Assess intestinal absorption using monolayer assays.
    • Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
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